molecular formula C18H26O4 B8085647 1,2-Benzenedicarboxylic acid, 1,2-bis(2-methylbutyl) ester CAS No. 68951-39-3

1,2-Benzenedicarboxylic acid, 1,2-bis(2-methylbutyl) ester

Cat. No.: B8085647
CAS No.: 68951-39-3
M. Wt: 306.4 g/mol
InChI Key: MZLKGKRQKLIVBS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methylbutyl) benzene-1,2-dicarboxylate typically involves the esterification of phthalic anhydride with 2-methylbutanol. The reaction is catalyzed by acidic catalysts such as sulfuric acid or non-acidic catalysts like titanate . The esterification process involves heating the reactants under reflux conditions, followed by neutralization, washing, and purification to obtain the final product .

Industrial Production Methods: In industrial settings, the production of bis(2-methylbutyl) benzene-1,2-dicarboxylate follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then subjected to various purification steps, including distillation and filtration, to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1,2-Benzenedicarboxylic acid, 1,2-bis(2-methylbutyl) ester can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 1,2-Benzenedicarboxylic acid, 1,2-bis(2-methylbutyl) ester is used as a plasticizer in the production of flexible plastics. It is also employed in the synthesis of other chemical compounds and materials .

Biology and Medicine: Research has explored the potential biological effects of phthalate esters, including their impact on endocrine systems. This compound is studied for its potential effects on human health and the environment .

Industry: In the industrial sector, this compound is used to enhance the properties of plastics, making them more flexible and durable. It is also used in the production of coatings, adhesives, and sealants .

Comparison with Similar Compounds

  • Diisobutyl phthalate (DIBP)
  • Diethyl phthalate (DEP)
  • Dioctyl phthalate (DOP)

Comparison: 1,2-Benzenedicarboxylic acid, 1,2-bis(2-methylbutyl) ester is unique due to its specific ester groups, which provide distinct physical and chemical properties compared to other phthalates. For example, it may offer different levels of plasticization, volatility, and compatibility with various polymers .

Properties

IUPAC Name

bis(2-methylbutyl) benzene-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O4/c1-5-13(3)11-21-17(19)15-9-7-8-10-16(15)18(20)22-12-14(4)6-2/h7-10,13-14H,5-6,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLKGKRQKLIVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70628634
Record name Bis(2-methylbutyl) benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68951-39-3, 42925-80-4
Record name 1,2-Benzenedicarboxylic acid, C4-13-branched alkyl esters
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(2-methylbutyl) benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Benzenedicarboxylic acid, C4-13-branched alkyl esters
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.066.487
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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